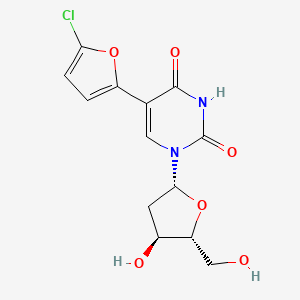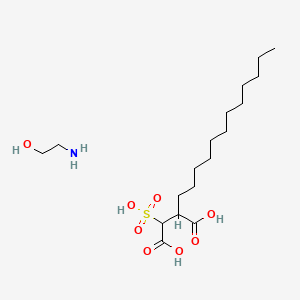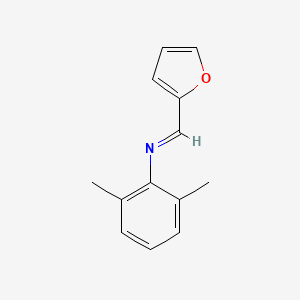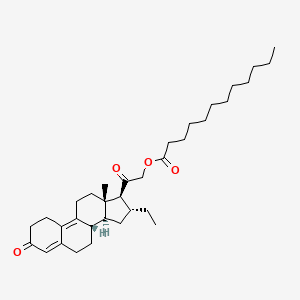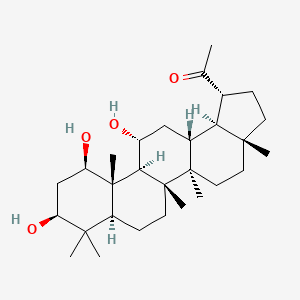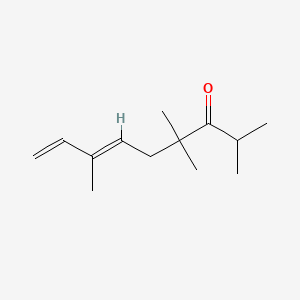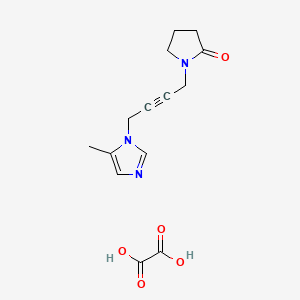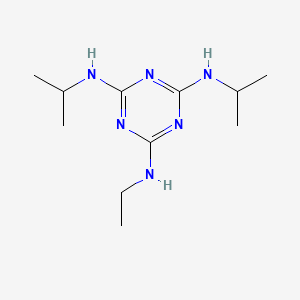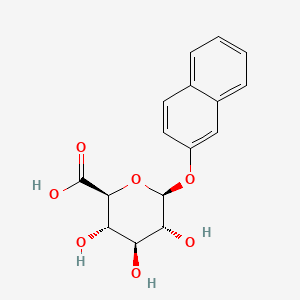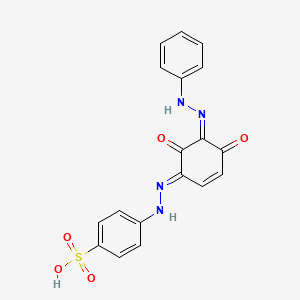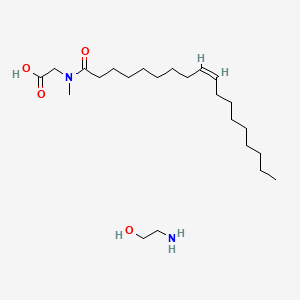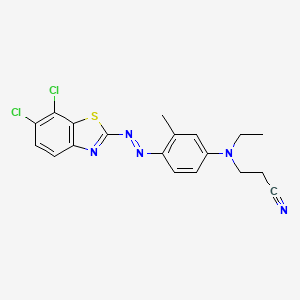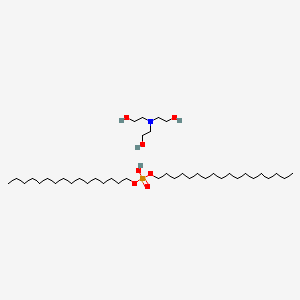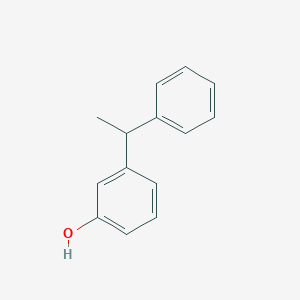
(S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carboxy-phenylpropyl group attached to an L-lysyl and L-proline backbone, forming a disulphate salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate typically involves multiple steps:
Formation of the Carboxy-phenylpropyl Group: This step involves the reaction of phenylpropionic acid with a suitable reagent to introduce the carboxyl group.
Attachment to L-lysyl: The carboxy-phenylpropyl group is then coupled with L-lysine using peptide coupling reagents such as carbodiimides.
Formation of L-proline Derivative: L-proline is modified to introduce the necessary functional groups for coupling.
Final Coupling and Disulphate Formation: The modified L-proline is coupled with the L-lysyl derivative, and the resulting compound is treated with sulfuric acid to form the disulphate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Indolinecarboxylic Acid: An intermediate for ACE inhibitors, produced by combining biocatalysis and homogeneous catalysis.
(S)-ortho-chlorophenylalanine: Formed via Perkin condensation and used in the synthesis of various pharmaceuticals.
Propriétés
Numéro CAS |
82009-35-6 |
|---|---|
Formule moléculaire |
C21H35N3O13S2 |
Poids moléculaire |
601.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid |
InChI |
InChI=1S/C21H31N3O5.2H2O4S/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;2*1-5(2,3)4/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);2*(H2,1,2,3,4)/t16-,17-,18-;;/m0../s1 |
Clé InChI |
RBELRHANIDWKTK-ZUIPZQNBSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Numéros CAS associés |
83915-83-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


